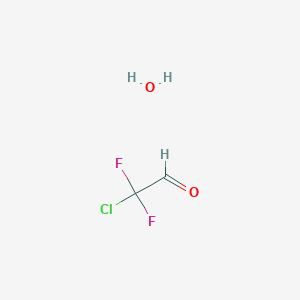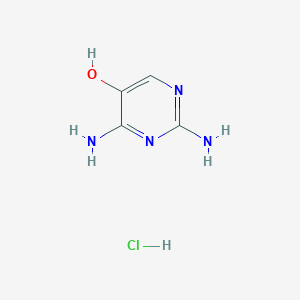
Methyl 5-(dipropylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(dipropylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes a methyl group, a dipropylcarbamoyl group, and a 2-methylbenzamido group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(dipropylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of Functional Groups: The methyl, dipropylcarbamoyl, and 2-methylbenzamido groups are introduced through various substitution reactions. For instance, the dipropylcarbamoyl group can be added using a carbamoylation reaction with dipropylamine and a suitable activating agent.
Esterification: The carboxylate group is introduced through an esterification reaction, typically using methanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Methyl 5-(dipropylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the attached functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperatures and solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiophenes depending on the reagents used.
科学研究应用
Methyl 5-(dipropylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new polymers and advanced materials.
作用机制
The mechanism of action of Methyl 5-(dipropylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes, blocking their activity and modulating biochemical pathways. In material science, its electronic properties are harnessed to improve the performance of electronic devices.
相似化合物的比较
Similar Compounds
- Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate
- Ethyl 3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate
- Methyl 4,5-dimethyl-2-(2-methylbenzamido)thiophene-3-carboxylate
Uniqueness
Methyl 5-(dipropylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties The presence of the dipropylcarbamoyl group enhances its solubility and bioavailability, making it a more effective candidate in medicinal applications
属性
分子式 |
C22H28N2O4S |
|---|---|
分子量 |
416.5 g/mol |
IUPAC 名称 |
methyl 5-(dipropylcarbamoyl)-4-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H28N2O4S/c1-6-12-24(13-7-2)21(26)18-15(4)17(22(27)28-5)20(29-18)23-19(25)16-11-9-8-10-14(16)3/h8-11H,6-7,12-13H2,1-5H3,(H,23,25) |
InChI 键 |
YFYSPIFCMGPNGL-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2C)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B12063209.png)







![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol](/img/structure/B12063247.png)

![sodium;6-(2-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12063255.png)

